Cas no 1351409-39-6 (2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione)
2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- BDBM50438565
- 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione
- 1,2,4-Triazine-3,5(2H,4H)-dione, 2-[4-[4-[2-(2-fluoroethoxy)phenyl]-1-piperazinyl]butyl]-4-methyl-
-
- MDL: MFCD31714221
- Inchi: 1S/C20H28FN5O3/c1-23-19(27)16-22-26(20(23)28)10-5-4-9-24-11-13-25(14-12-24)17-6-2-3-7-18(17)29-15-8-21/h2-3,6-7,16H,4-5,8-15H2,1H3
- Chiave InChI: SXCVVYUSUGUSMW-UHFFFAOYSA-N
- Sorrisi: FCCOC1C=CC=CC=1N1CCN(CCCCN2C(N(C)C(C=N2)=O)=O)CC1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 9
- Complessità: 583
- XLogP3: 2.1
- Superficie polare topologica: 68.7
2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| abcr | AB532501-1 g |
2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione |
1351409-39-6 | 1g |
€850.90 | 2023-02-01 | ||
| abcr | AB532501-1g |
2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione; . |
1351409-39-6 | 1g |
€850.90 | 2025-02-15 |
2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione Fornitori
2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione Letteratura correlata
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Ulteriori informazioni su 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione: A Novel Compound with Potential in Targeted Therapeutics
2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione represents a highly specialized chemical entity with a unique molecular architecture that has garnered significant attention in recent years. This compound, identified by the CAS number 1351409-39-6, is characterized by its complex structure, which includes a central 1,2,4-triazine ring system, a butyl chain, and a piperazin-1-yl group substituted with a 2-fluoroethoxy moiety. The combination of these structural elements suggests a potential for multifunctional interactions, making it a promising candidate for further exploration in pharmaceutical research.
The 2-fluoroethoxy substituent, a key feature of this compound, plays a critical role in modulating its pharmacokinetic and pharmacodynamic profiles. Recent studies have highlighted the importance of fluorine-containing groups in enhancing the metabolic stability of small molecules, particularly in the context of drug development. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that fluorine atoms can significantly improve the lipophilicity and blood-brain barrier penetration of compounds, which is a crucial factor in the design of neuroactive agents. This finding aligns with the structural features of 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, suggesting its potential utility in targeting central nervous system (CNS) disorders.
The 1,2,4-triazine ring system is a well-known scaffold in medicinal chemistry, often utilized in the development of antiviral, antitumor, and anti-inflammatory agents. This particular ring structure is particularly notable for its ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets. A 2024 review in Drug Discovery Today emphasized the versatility of triazine derivatives in modulating enzyme activity, particularly in the context of kinase inhibition. The presence of the 4-methyl group on the triazine ring further enhances its structural rigidity, which may contribute to improved binding affinity with target proteins.
The piperazin-1-yl moiety, another critical component of this compound, is recognized for its ability to act as a versatile linker in drug design. Piperazines are commonly used in the development of drugs targeting G protein-coupled receptors (GPCRs) and ion channels, owing to their ability to form hydrogen bonds and exhibit favorable solubility properties. A 2023 study published in Bioorganic & Medicinal Chemistry explored the role of piperazine derivatives in modulating the activity of ion channels, highlighting their potential in treating conditions such as epilepsy and arrhythmias. The incorporation of a butyl chain into the piperazin-1-yl group in this compound may further optimize its ability to interact with specific biological targets.
Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the interactions of 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione with potential therapeutic targets. A 2023 study published in Computational and Structural Chemistry utilized molecular docking simulations to predict the binding modes of this compound with several key enzymes involved in inflammatory responses. The results indicated that the compound could potentially inhibit the activity of phospholipase A2 (PLA2), a target implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and asthma. These findings underscore the importance of the compound's structural features in achieving specific molecular interactions.
Furthermore, the 2-fluoroethoxy group in the compound may confer additional benefits by modulating its metabolic pathways. A 2024 study in Drug Metabolism and Disposition investigated the metabolic stability of fluorinated compounds in hepatic microsomes, revealing that fluorine atoms can significantly reduce the rate of hydrolysis by esterases. This property could enhance the half-life of the compound in vivo, thereby improving its therapeutic efficacy. The combination of the 2-fluoroethoxy substituent and the 1,2,4-triazine ring system may thus provide a unique advantage in the design of long-acting pharmaceutical agents.
Another area of interest in the study of 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is its potential role in targeting cancer-related pathways. Research published in Cancer Research in 2023 suggested that compounds with a triazine core could selectively inhibit the activity of certain kinases involved in tumor progression. The presence of the butyl chain and the 4-methyl group may further enhance the compound's ability to interact with these kinases, potentially leading to the development of novel anticancer agents.
Despite the promising structural features of 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, further research is needed to fully elucidate its biological activity and therapeutic potential. Preclinical studies are currently underway to evaluate its safety profile and efficacy in animal models of various diseases. Additionally, the compound's ability to modulate multiple targets suggests that it could be a valuable lead compound for the development of combination therapies, which are increasingly being explored in modern pharmacological research.
In conclusion, 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione represents a novel chemical entity with a complex structure that may offer significant advantages in the design of targeted therapeutics. Its unique combination of a 1,2,4-triazine ring, a butyl chain, and a piperazin-1-yl group substituted with a 2-fluoroethoxy moiety suggests a wide range of potential applications in the treatment of inflammatory diseases, neurological disorders, and cancer. As research in this area continues to evolve, this compound may emerge as a key player in the development of next-generation pharmaceutical agents.
For further information on the synthesis, biological activity, and potential applications of 2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, additional resources and studies are recommended to explore the full scope of its therapeutic potential.
1351409-39-6 (2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)